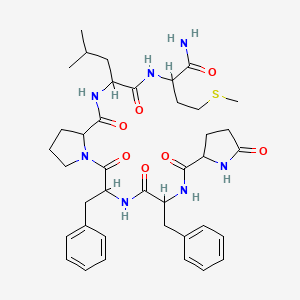
DL-N-Benzoyl-2-benzylserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-N-Benzoyl-2-Benzylserine is a synthetic compound with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol It is a derivative of serine, an amino acid, and features a benzoyl group and a benzyl group attached to the serine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DL-N-Benzoyl-2-Benzylserine typically involves the protection of the serine amino group followed by benzoylation and benzylation reactions. One common method includes the use of α-benzylserinal as a key intermediate . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as benzoyl chloride and benzyl bromide under controlled temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for the resolution and purification of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: DL-N-Benzoyl-2-Benzylserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl-2-benzylserine oxo derivatives, while reduction can produce benzylserine alcohols .
Wissenschaftliche Forschungsanwendungen
DL-N-Benzoyl-2-Benzylserine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of DL-N-Benzoyl-2-Benzylserine involves its interaction with amino acid transporters and metabolic pathways. It inhibits the uptake of essential amino acids like leucine and glutamine by blocking transporters such as LAT1 and ASCT2. This disruption leads to decreased cell viability and proliferation, particularly in cancer cells . The compound also triggers amino acid response pathways, activating transcription factors like ATF4 .
Vergleich Mit ähnlichen Verbindungen
DL-2-Benzylserine: A precursor in the synthesis of DL-N-Benzoyl-2-Benzylserine.
N-Benzoylserine: Another benzoyl derivative of serine with different functional groups.
Benzylserine: Lacks the benzoyl group but shares the benzyl group with this compound.
Uniqueness: this compound is unique due to its dual benzoyl and benzyl substitutions, which confer distinct chemical properties and biological activities. Its ability to inhibit multiple amino acid transporters and disrupt metabolic pathways sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C17H16NO4- |
|---|---|
Molekulargewicht |
298.31 g/mol |
IUPAC-Name |
N-(2-carboxy-1-hydroxy-3-phenylpropan-2-yl)benzenecarboximidate |
InChI |
InChI=1S/C17H17NO4/c19-12-17(16(21)22,11-13-7-3-1-4-8-13)18-15(20)14-9-5-2-6-10-14/h1-10,19H,11-12H2,(H,18,20)(H,21,22)/p-1 |
InChI-Schlüssel |
LKEOXPPWIMAHCM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CO)(C(=O)O)N=C(C2=CC=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/no-structure.png)





![[Ru(bpm)3][Cl]2](/img/structure/B12320301.png)
![Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)](/img/structure/B12320307.png)
![2-[[7-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12320313.png)
